molecular formula C21H26N2O6S B2531954 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide CAS No. 922066-71-5

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide

Cat. No. B2531954
M. Wt: 434.51
InChI Key: XEXWPWKBBZKDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols were obtained .


Molecular Structure Analysis

The molecular formula of this compound is C22H28N2O7S. The molecular weight is 464.53.


Chemical Reactions Analysis

The formation of the cyclic system 12,13-dihydro-7aH,15H-naphtho-[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinoline may be interpreted as the result of a [4+2] cycloaddition reaction with inverted electronic requirements . o-Quinone methide, generated from the Mannich base, plays the role of diene component and 6,7-dimethoxy-3,4-dihydroisoquinoline – the role of heterodienophile .


Physical And Chemical Properties Analysis

The obtained oxazino[2,3-a]isoquinolines are high-melting, thermostable crystalline substances, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .

Scientific Research Applications

Sigma-2 Receptor Probe Development

  • Sigma-2 Receptor Affinity : A study by Xu et al. (2005) developed radiolabeled analogues, demonstrating one compound's high affinity for sigma-2 receptors. This compound is used for in vitro studies of sigma-2 receptors, suggesting its potential for further research into receptor functions and interactions (Xu et al., 2005).

Drug Metabolism and Transporter-Mediated Excretion

  • Metabolite Identification and Excretion : Research by Umehara et al. (2009) on YM758, a compound structurally related to N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide, identified its metabolites and investigated the renal and hepatic excretion mechanisms. This work contributes to understanding the drug's metabolic pathways and transporter interactions, which is crucial for drug development and safety assessments (Umehara et al., 2009).

Oncological Imaging

  • Tumor Proliferation Imaging : Dehdashti et al. (2013) evaluated a radiolabeled compound for PET imaging of tumor proliferation in patients with various cancers. This study highlights the compound's promise for assessing the proliferative status of solid tumors, potentially aiding in diagnosis and treatment monitoring (Dehdashti et al., 2013).

Synthetic and Medicinal Chemistry

  • Chemical Synthesis : Rakshit et al. (2011) reported on the Rh(III)-catalyzed olefination of N-methoxybenzamides, demonstrating a mild and efficient method for forming tetrahydroisoquinolinone products. This research offers valuable insights into synthetic strategies that could be applied to modify or synthesize similar compounds for further biological studies (Rakshit et al., 2011).

properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-27-18-7-5-4-6-17(18)21(24)22-9-11-30(25,26)23-10-8-15-12-19(28-2)20(29-3)13-16(15)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXWPWKBBZKDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.